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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)aniline

Cat. No.: B1607781

An In-depth Technical Guide to 2-(3-Methylphenoxy)aniline: Structure, Properties, and
Analytical Characterization

Introduction

2-(3-Methylphenoxy)aniline is an aromatic organic compound classified as a diaryl ether and
a primary arylamine. This structural motif, featuring a flexible ether linkage between two
substituted benzene rings, is of significant interest to researchers in medicinal chemistry and
materials science. The molecule's unique three-dimensional conformation and electronic
properties make it a valuable building block for synthesizing more complex molecular
architectures. While its direct applications are still emerging, related phenoxyaniline structures
are known intermediates in the synthesis of pharmaceuticals, such as the non-steroidal anti-
inflammatory drug (NSAID) nimesulide[1]. Furthermore, the hydrochloride salt of 2-(3-
methylphenoxy)aniline has been identified as a useful scaffold for studying protein-protein
interactions, specifically as a ubiquitin binding scaffold in proteomics research[2].

This guide provides a comprehensive technical overview of 2-(3-Methylphenoxy)aniline,
detailing its molecular structure, physicochemical properties, a robust synthetic pathway, and
the analytical techniques required for its unambiguous characterization. The content is tailored
for researchers, scientists, and drug development professionals who require a deep, practical
understanding of this compound.
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Part 1: Molecular Structure and Physicochemical
Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to
its application in any research or development context. These properties dictate its solubility,
reactivity, and potential interactions with biological systems.

Structural Elucidation

2-(3-Methylphenoxy)aniline consists of an aniline ring substituted at the 2-position (ortho) with
a 3-methylphenoxy (m-tolyloxy) group. The ether linkage provides significant rotational
freedom, allowing the two aromatic rings to adopt various conformations.

IUPAC Name: 2-(3-methylphenoxy)aniline

Synonyms: 2-(m-Tolyloxy)aniline, 3'-Methyl-2-phenoxyaniline[3][4]

CAS Number: 60287-67-4 (for the free base)[3][4][5][6]

Molecular Formula: C13H13NO[3][5][6][7]

SMILES: CC1=CC(=CC=C1)0C2=CC=CC=C2NI[3][5][7]

InChlKey: FIOLZDYDNLDKJZ-UHFFFAOY SA-N[5][7]
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Caption: 2D structure of 2-(3-Methylphenoxy)aniline.

Molecular Weight

It is critical to distinguish between the free base and its common salt forms, as their molecular
weights differ.

e Average Molecular Weight: 199.25 g/mol [3][4][6]
e Monoisotopic Mass: 199.09972 Da[7]

The hydrochloride salt (CAS 1158494-16-6) has a molecular weight of 235.71 g/mol .[2][8] This
guide focuses on the neutral (free base) form.

Physicochemical Properties Summary

The following table summarizes key computed and experimental physicochemical properties,
which are essential for designing experimental conditions such as solvent selection for
reactions, extractions, and chromatographic purification.
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Property Value Source
Molecular Formula Ci13H13NO [31[5][6]
Molecular Weight 199.25 g/mol [3][6]
CAS Number 60287-67-4 [31[4]
Appearance Light brown to brown solid 9]
Density 1.115 g/cm3 (predicted) [6]
Boiling Point 3067C at 760 mmrg [6]

(predicted)

LogP (octanol/water)

3.37 (predicted)

[3]

Topological Polar Surface Area
(TPSA)

35.25 A2

[3]

Hydrogen Bond Donors

1 (the -NHz group)

[3](5]

Hydrogen Bond Acceptors

2 (the N and O atoms)

[3][5]

Rotatable Bonds

2

[3]05]

Part 2: Synthesis and Purification

The synthesis of 2-(3-Methylphenoxy)aniline is most reliably achieved via a two-step

sequence involving an Ullmann condensation to form the diaryl ether linkage, followed by the

reduction of a nitro group to the target aniline.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route is dictated by the principles of aromatic substitution. Direct coupling

of an aniline with a halobenzene is challenging. A more robust strategy involves installing a

nitro group as a precursor to the amine. The electron-withdrawing nature of the nitro group

activates an ortho- or para-positioned leaving group (like a halogen) towards nucleophilic

aromatic substitution (SnAr). This makes the Ullmann condensation with a phenoxide highly

efficient. The final step is a straightforward and high-yielding reduction of the nitro group.
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Starting Materials
(1-Fluoro-2-nitrobenzene, m-Cresol)

(Step 1: Ullmann Condensation)

(Diaryl Ether Formation)

'

Intermediate
(2-(3-Methylphenoxy)-1-nitrobenzene)

Step 2: Nitro Group Reduction
(Amine Formation)

|
o
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Caption: Two-step workflow for the synthesis of 2-(3-Methylphenoxy)aniline.

Experimental Protocol: A Self-Validating Workflow

The following protocols are detailed to ensure reproducibility and include checkpoints for
validation.

Step 1: Synthesis of 2-(3-Methylphenoxy)-1-nitrobenzene via Ullmann Condensation

» Rationale: This reaction couples an activated aryl halide with an alcohol. 1-Fluoro-2-
nitrobenzene is often preferred over the chloro-analogue due to the higher electronegativity
of fluorine, which enhances the rate of SnAr. A polar aprotic solvent like DMF is used to
solvate the potassium phenoxide intermediate, and a mild inorganic base facilitates the
deprotonation of m-cresol without participating in side reactions.
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o Methodology:

o To a stirred solution of m-cresol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~5 mL
per mmol of m-cresol), add potassium carbonate (K2COs, 1.5 eq.) in one portion.

o Stir the resulting suspension at room temperature for 30 minutes to form the potassium
phenoxide.

o Add 1-fluoro-2-nitrobenzene (1.05 eq.) dropwise to the mixture.

o Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

o Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC)
using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the
starting materials and the appearance of a new, higher Rf spot indicates product
formation.

o Upon completion, cool the mixture to room temperature and pour it into ice-water.

o Extract the agueous mixture with ethyl acetate (3x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude nitro-
intermediate.

Step 2: Reduction to 2-(3-Methylphenoxy)aniline

o Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro
groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction
proceeds under a positive pressure of hydrogen gas, and ethanol is a common, inert solvent.

o Methodology:

o Dissolve the crude 2-(3-methylphenoxy)-1-nitrobenzene (1.0 eq.) from Step 1 in ethanol
(EtOH, ~10 mL per mmol).

o Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight
relative to the substrate).
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o Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill
with hydrogen gas (repeat 3 times).

o Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small
scale) at room temperature for 2-6 hours.

o Validation Checkpoint: Monitor the reaction by TLC (e.g., hexane/ethyl acetate 4:1 v/v).
The product aniline will have a lower Rf than the nitro-intermediate and will often stain with
potassium permanganate or ninhydrin.

o Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove
the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry
completely in air.

o Rinse the filter cake with additional ethanol.

o Concentrate the filtrate under reduced pressure to yield the crude 2-(3-
methylphenoxy)aniline.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using
a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product
are identified by TLC, combined, and concentrated to yield the final product.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved by a combination of spectroscopic
techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
e 'HNMR:

o Aromatic Region (0 = 6.6-7.3 ppm): Expect a complex series of multiplets corresponding
to the 8 protons on the two aromatic rings. The specific chemical shifts and coupling
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constants are diagnostic of the substitution pattern.

o Amine Protons (& = 3.7 ppm): The two protons of the -NHz group will typically appear as a
broad singlet. This peak's key diagnostic feature is its disappearance upon adding a drop
of D20 to the NMR tube, due to proton-deuterium exchange.[10][11]

o Methyl Protons (6 = 2.2-2.3 ppm): The three protons of the -CHs group will appear as a
sharp singlet.[10]

e BC NMR:

o Expect 13 distinct signals in the broadband-decoupled spectrum, corresponding to the 13
carbon atoms in the molecule, assuming no accidental signal overlap.

o Aromatic Carbons: Signals will appear in the typical downfield region of & = 110-160 ppm.
o Methyl Carbon: A single upfield signal around & = 21 ppm is expected.

o Protocol for NMR Sample Preparation:

[e]

Accurately weigh 5-10 mg of the purified compound.

o

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIls) in a clean vial.

Transfer the solution into a clean 5 mm NMR tube.

o

[¢]

Insert the tube into the spectrometer and acquire the *H and 13C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
o Key Diagnostic Peaks:

o N-H Stretching (3300-3500 cm~1): As a primary amine, it will exhibit two distinct sharp
bands in this region, corresponding to the symmetric and asymmetric stretching vibrations
of the N-H bonds.[11]
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o C-O-C Stretching (1200-1250 cm~1): A strong, characteristic absorption band for the
aromatic ether linkage is expected in this region.[10]

o Aromatic C-H Bending (675-900 cm~1): The pattern of absorptions in this "fingerprint"
region is highly diagnostic of the substitution pattern on the aromatic rings.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

e Molecular lon Peak (M*): In an electron impact (EIl) or electrospray ionization (ESI) mass
spectrum, a prominent peak at m/z = 199 corresponding to the molecular formula
[C13H13NQO]* is expected.

o Nitrogen Rule: The odd nominal molecular weight (199) is consistent with the presence of an
odd number of nitrogen atoms (one) in the molecule.[11]

o Key Fragmentation: A common fragmentation pathway for diaryl ethers is the cleavage of the
C-O ether bond, which would lead to fragment ions corresponding to the phenoxy and aniline
moieties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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